Tricyclohexylmethane
Description
Tricyclohexylmethane (C₁₉H₃₄, CAS 1610-24-8) is a saturated hydrocarbon featuring three cyclohexyl groups attached to a central methane carbon. The compound's rigid, branched structure contributes to its high lipophilicity and thermal stability, making it relevant in materials science and organic synthesis.
Properties
CAS No. |
1610-24-8 |
|---|---|
Molecular Formula |
C19H34 |
Molecular Weight |
262.5 g/mol |
IUPAC Name |
dicyclohexylmethylcyclohexane |
InChI |
InChI=1S/C19H34/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-19H,1-15H2 |
InChI Key |
SQDGPLNZHYWEOB-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(C2CCCCC2)C3CCCCC3 |
Canonical SMILES |
C1CCC(CC1)C(C2CCCCC2)C3CCCCC3 |
boiling_point |
325.5 °C |
melting_point |
48.0 °C |
Other CAS No. |
1610-24-8 |
Synonyms |
Tricyclohexylmethane. |
Origin of Product |
United States |
Comparison with Similar Compounds
Cyclohexylmethane (Methylcyclohexane)
- Molecular Formula : C₇H₁₄ (vs. C₁₉H₃₄ for tricyclohexylmethane).
- Properties : Methylcyclohexane, a single cyclohexane ring attached to methane, is a volatile liquid (boiling point ~101°C) used as a solvent .
- Key Differences : this compound’s larger size and three cyclohexyl groups result in significantly higher melting points (58–59.5°C vs. -126°C for methylcyclohexane) and lower volatility due to stronger van der Waals interactions .
Dicyclobutylmethane
- Synthesis Relationship : Dicyclobutylmethane is an intermediate in this compound production. Further hydrogenation of dicyclobutylmethane yields this compound, though water or alcohol can inhibit this process .
- Structural Impact : The smaller cyclobutyl rings in dicyclobutylmethane introduce strain, reducing thermal stability compared to the strain-free cyclohexyl groups in this compound.
Comparison with Functional Group Analogs
Tricyclohexylmethanol
- Molecular Formula : C₁₉H₃₄O (vs. C₁₉H₃₄ for this compound).
- Properties: The addition of a hydroxyl group increases polarity, raising its boiling point and water solubility compared to the nonpolar this compound. Tricyclohexylmethanol’s molecular weight (278.47 g/mol) is slightly higher due to the oxygen atom .
- Applications: The hydroxyl group enables participation in hydrogen bonding, making tricyclohexylmethanol useful in specialty chemical synthesis, whereas this compound is primarily a hydrophobic scaffold .
Thermodynamic Properties vs. Similar C₁₉ Compounds
- Key Observations: this compound’s sublimation enthalpy (117.4 kJ/mol) reflects strong intermolecular forces in the solid state, surpassing many oxygenated analogs like methyl linoleate . Its vaporization enthalpy (81.4 kJ/mol) is lower than that of carboxylic acids (e.g., nonadecanoic acid at 198.7 kJ/mol), highlighting the impact of hydrogen bonding in polar compounds .
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